molecular formula C7H5F3N2O2 B145796 2-Nitro-4-(trifluoromethyl)aniline CAS No. 400-98-6

2-Nitro-4-(trifluoromethyl)aniline

Cat. No. B145796
CAS RN: 400-98-6
M. Wt: 206.12 g/mol
InChI Key: ATXBGHLILIABGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F3N2O2 . It is used in the synthesis of monoazo dyes .


Synthesis Analysis

The synthesis of 2-Nitro-4-(trifluoromethyl)aniline involves diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . More detailed information about the synthesis process can be found in the relevant scientific literature .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethyl)aniline has been investigated using both experimental and theoretical methods . The gas-phase molecular geometries were found to be consistent with similar compounds already reported in the literature .


Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)aniline undergoes diazotization and coupling with various compounds . More detailed information about the chemical reactions involving this compound can be found in the relevant scientific literature .


Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethyl)aniline is a crystalline compound with a molecular weight of 206.12 g/mol . Its melting point is reported to be between 105-106 °C .

Scientific Research Applications

Detection in Biological Material

Shormanov, Andreeva, and Omel'chenko (2016) explored the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological materials. They utilized techniques like TLC, GC-MS, and electron spectrophotometry, proposing the use of acetone as an insulating agent for extraction from cadaveric hepatic tissue and biological fluids. This study highlights the compound's separability from endogenous biomaterials and provides a quantitative evaluation method for its detection in various biological samples (Shormanov, Andreeva, & Omel'chenko, 2016).

Spectroscopic Investigation

Saravanan, Balachandran, and Viswanathan (2014) conducted a comprehensive spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline. Their study involved Fourier transform infrared (FT-IR) and FT-Raman spectra analysis to understand the compound's vibrational, structural, thermodynamic, and electronic properties. The research emphasized the role of substituent groups in the benzene ring on molecular and electronic properties, providing insights into the total dipole moment, hyperpolarizability, and thermodynamic functions (Saravanan, Balachandran, & Viswanathan, 2014).

Aniline Derivative Synthesis

Pastýříková et al. (2012) demonstrated the direct amination of nitro(pentafluorosulfanyl)benzenes, leading to the production of 2-nitro-5-(pentafluorosulfanyl)aniline and 2-nitro-4-(pentafluorosulfanyl)aniline. This process involved the use of 1,1,1-trimethylhydrazinium iodide and tBuOK in DMSO, showcasing an efficient synthesis method for SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

Crystal and Molecular Structure Analysis

Butcher, Gilardi, Flippen-Anderson, and George (1992) investigated the crystal and molecular structures of 2,4,6-trinitro derivatives of aniline, which included 3-trifluoromethyl-2,4,6-trinitroaniline. Their study highlighted the strong intermolecular and intramolecular hydrogen bonding interactions, providing valuable data for understanding the structural properties of such compounds (Butcher, Gilardi, Flippen-Anderson, & George, 1992).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBGHLILIABGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074912
Record name Benzenamine, 2-nitro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)aniline

CAS RN

400-98-6
Record name 2-Nitro-4-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-nitrobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3-nitrobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-nitro-4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2-nitro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-2-nitro-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Nitro-4-(trifluoromethyl)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH7KWT394
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Nitro-4-(trifluoromethyl)aniline
Reactant of Route 4
2-Nitro-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Nitro-4-(trifluoromethyl)aniline
Reactant of Route 6
2-Nitro-4-(trifluoromethyl)aniline

Citations

For This Compound
64
Citations
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
2,4-Dinitrodiphenylamine (I), 2-nitro-4-(trifluoromethyl)aniline (II) and 4-bromo-2-nitroaniline (III) have been investigated by DFT and experimental FTIR, Raman and UV–Vis …
Number of citations: 8 www.sciencedirect.com
JB Dickey, EB Towne, MS Bloom… - Industrial & …, 1953 - ACS Publications
Research Laboratories, Tennessee Eastman Co., Kingsport, Tenn. yfltS PART of a continuing program to synthesize cellulose X~ m acetate dyes which exhibit superior light and gas …
Number of citations: 36 pubs.acs.org
D Vargas‐Oviedo, A Charris‐Molina… - ChemistrySelect, 2017 - Wiley Online Library
A quick access toward a 1,2‐dialkyl‐5‐trifluoromethylbenzimidazoles library by a three‐step synthesis sequence starting from 1‐chloro‐2‐nitro‐4‐(trifluoromethyl)benzene is described. …
A Jastrzębska, A Piasta, S Kowalska… - Journal of Food …, 2016 - Elsevier
Fermented beverages are the main source of biogenic amines in our diet. Their levels are very difficult to minimize and important for the control of wine quality. Some of them are …
Number of citations: 36 www.sciencedirect.com
JJ Shi, WW Li, CX Tan, DS Hu, L Han… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A series of new 5-(trifluoromethyl)-benzo[d]imidazole linked N-phenylamide compounds was designed and synthesized using 1-chloro-2-nitro-4-(trifluoromethyl)benzene as raw …
Number of citations: 0 www.tandfonline.com
A Amić, M Molnar - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Amine acetylation is one of the most widely used reactions in organic chemistry and is often used in synthesis of amides and protection of-NH group. 1 Amine acetylation is often …
Number of citations: 14 www.tandfonline.com
G Navarrete-Vázquez… - European journal of …, 2006 - Elsevier
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (–Cl, –F, –CF 3 , –CN), namely 1–7, were prepared using a short …
Number of citations: 120 www.sciencedirect.com
O Verho, KPJ Gustafson, A Nagendiran… - …, 2014 - Wiley Online Library
We present the utilization of a heterogeneous catalyst comprised of Pd nanoparticles supported on aminopropyl‐functionalized siliceous mesocellular foam (Pd 0 –AmP–MCF) for the …
HX Le, KD Nguyen, NTS Phan, HV Le, TT Nguyen - Tetrahedron, 2022 - Elsevier
The synthesis of benzimidazoles usually requires use of expensive and sensivitve substrates such as phenylenediamine and aldehyde or metal catalysts. In this work, 2-nitroanilines …
Number of citations: 1 www.sciencedirect.com
HX Le, KD Nguyen, NTS Phan, HV Le… - …, 2023 - Wiley Online Library
A novel and environmentally benign method was developed for the direct synthesis of 2‐substituted benzimidazoles via a transition metal‐free redox tandem annulation of benzyl …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.